3-N-Cbz-Aminomethylanilin-Hydrochlorid

Übersicht

Beschreibung

3-N-Cbz-aminomethylaniline hcl is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-N-Cbz-aminomethylaniline hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-N-Cbz-aminomethylaniline hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

3-N-Cbz-Aminomethylanilin-Hydrochlorid wird in der Proteomik verwendet, einem Bereich, der sich mit der umfassenden Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, beschäftigt. Diese Verbindung dient als Baustein bei der Synthese von Peptiden und Proteinen für die proteomische Analyse. Sie unterstützt die Identifizierung und Quantifizierung von Proteinen sowie die Untersuchung ihrer Modifikationen und Interaktionen, was für das Verständnis biologischer Prozesse entscheidend ist .

Biokatalyse und Biotransformation

Im Bereich der Biokatalyse dient this compound als Zwischenprodukt für die Synthese von Enzymen, die die Umwandlung von Nitrilen in wertvolle Amide und Carbonsäuren katalysieren. Diese Transformationen sind wichtig für die Herstellung von Feinchemikalien und Pharmazeutika und bieten eine umweltfreundliche Alternative zu herkömmlichen chemischen Verfahren .

Pharmakologische Anwendungen

Pharmakologisch ist diese Verbindung in die Synthese von Piperidinderivaten involviert, die in über zwanzig Klassen von Pharmazeutika vorkommen. Piperidinstrukturen sind in der Arzneimittelentwicklung von Bedeutung, da sie in vielen biologisch aktiven Verbindungen vorkommen, darunter Antikrebsmittel, Antibiotika und Enzyminhibitoren .

Organische Synthese

In der organischen Synthese wird this compound zur Herstellung von Amiden aus geschützten Aminen verwendet. Dieser Prozess ist für die Synthese verschiedener Medikamente und bioaktiver Moleküle unerlässlich. Die Verbindung bietet eine Möglichkeit, Amidbindungen effizient zu erzeugen, die ein grundlegender Bestandteil vieler organischer Verbindungen sind .

Analytische Chemie

Analytische Chemiker verwenden this compound bei der Entwicklung analytischer Methoden. Es kann als Standard- oder Referenzverbindung in der Chromatographie und Spektroskopie verwendet werden, um die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse zu gewährleisten, was für die Qualitätskontrolle in verschiedenen Industrien unerlässlich ist .

Materialwissenschaften

Schließlich dient diese Chemikalie in den Materialwissenschaften als Vorläufer für die Synthese komplexer Moleküle, die zur Herstellung neuer Materialien verwendet werden können. Ihre Rolle bei der Entwicklung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien ist für technologische Fortschritte und Innovationen von Bedeutung .

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including peptides, proteins, natural products, and various drugs .

Mode of Action

3-N-Cbz-aminomethylaniline hcl is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily involves the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is part of a broader set of reactions that contribute to the formation of amide bonds, which are crucial in many biological structures and processes .

Result of Action

The result of the action of 3-N-Cbz-aminomethylaniline hcl is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 3-N-Cbz-aminomethylaniline hcl is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates .

Biochemische Analyse

Biochemical Properties

3-N-Cbz-Aminomethylaniline HCl plays a significant role in biochemical reactions, particularly in the synthesis of amides. It interacts with enzymes and proteins involved in these reactions, such as isocyanate intermediates generated in situ. These intermediates react with Grignard reagents to produce the corresponding amides . The compound’s interaction with these biomolecules is crucial for the efficient synthesis of amides, which are important in nature due to their presence in peptides and proteins .

Cellular Effects

The effects of 3-N-Cbz-Aminomethylaniline HCl on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the synthesis of proteins and peptides, which are essential for various cellular functions

Molecular Mechanism

At the molecular level, 3-N-Cbz-Aminomethylaniline HCl exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s ability to interact with enzymes and proteins involved in amide synthesis is a key aspect of its molecular mechanism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-N-Cbz-Aminomethylaniline HCl can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, indicating that the compound can have lasting impacts on biochemical processes . Researchers must carefully monitor these temporal effects to ensure accurate and reliable results in their experiments.

Dosage Effects in Animal Models

The effects of 3-N-Cbz-Aminomethylaniline HCl vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Researchers must carefully determine the appropriate dosage to achieve the desired outcomes in their studies.

Metabolic Pathways

3-N-Cbz-Aminomethylaniline HCl is involved in various metabolic pathways, including those related to amide synthesis. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3-N-Cbz-Aminomethylaniline HCl within cells and tissues are important aspects of its biochemical properties. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

3-N-Cbz-Aminomethylaniline HCl is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects on biochemical processes

Eigenschaften

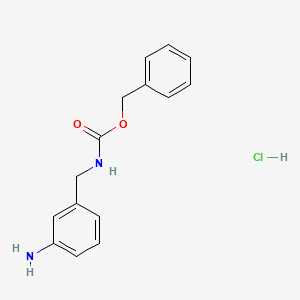

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.